molecular formula C13H16BClN2O2 B14022452 4-Chloro-1H-indazol-7-ylboronic acid pinacol ester

4-Chloro-1H-indazol-7-ylboronic acid pinacol ester

Cat. No.: B14022452
M. Wt: 278.54 g/mol
InChI Key: BWGQQAQQWSCLAJ-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazol-7-ylboronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indazol-7-ylboronic acid pinacol ester typically involves the reaction of 4-chloro-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indazol-7-ylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

4-Chloro-1H-indazol-7-ylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-indazol-7-ylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Bromo-1H-indazol-7-ylboronic acid pinacol ester
  • 4-Methyl-1H-indazol-7-ylboronic acid pinacol ester

Uniqueness

4-Chloro-1H-indazol-7-ylboronic acid pinacol ester is unique due to its chloro substituent, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific synthetic applications where other boronic esters may not be as effective .

Properties

Molecular Formula

C13H16BClN2O2

Molecular Weight

278.54 g/mol

IUPAC Name

4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8-7-16-17-11(8)9/h5-7H,1-4H3,(H,16,17)

InChI Key

BWGQQAQQWSCLAJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Cl)C=NN3

Origin of Product

United States

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